molecular formula C16H29NO3 B13486117 tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate

tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B13486117
M. Wt: 283.41 g/mol
InChI Key: ZOGCMWYHRMJXFI-UHFFFAOYSA-N
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Description

This compound features a spirocyclic scaffold with a tertiary butyl carbamate group, a hydroxyl group, and a methyl group at position 9 of the 3-azaspiro[5.5]undecane core. These compounds are often used as intermediates for synthesizing bioactive molecules targeting enzymes, receptors, or protein-protein interactions .

Properties

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

IUPAC Name

tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C16H29NO3/c1-14(2,3)20-13(18)17-11-9-16(10-12-17)7-5-15(4,19)6-8-16/h19H,5-12H2,1-4H3

InChI Key

ZOGCMWYHRMJXFI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CCN(CC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable azaspiro compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among related spirocyclic tert-butyl carbamates:

Compound Name CAS No. Molecular Formula Substituents (Position 9) Molecular Weight Key Applications/Notes
tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate 918644-73-2 C15H27NO3 Hydroxy 269.38 Intermediate for CNS-targeting agents; stored refrigerated
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C14H23NO3 Oxo (keto) 253.34 Used in PARP inhibitor analogs; solubility: ~5 mg/mL in DMSO
tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate 1341036-19-8 C16H29NO3 Hydroxymethyl 283.41 Bioisostere in kinase inhibitors; ChemSpider ID: 34065965
tert-Butyl 9-(2-fluoro-5-((4-oxophthalazin-1-yl)methyl)benzoyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate - C28H31FN4O5 Fluorobenzoyl 522.58 PARP inhibitor precursor; NMR-confirmed stereochemistry
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate 173405-78-2 C14H26N2O2 None (3,9-diaza core) 254.37 METTL3 inhibitor scaffold; similarity score: 0.96 to target compound

Physicochemical Properties

  • Hydroxy vs. Oxo Substitution : The hydroxy derivative (CAS 918644-73-2) has a lower molecular weight (269.38 vs. 283.41) and higher polarity compared to the hydroxymethyl analog, influencing solubility and membrane permeability .
  • Diaza vs. Aza Cores : The 3,9-diaza variant (CAS 173405-78-2) exhibits enhanced hydrogen-bonding capacity due to additional nitrogen atoms, improving binding to enzymatic targets like METTL3 .

Commercial Availability and Purity

  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate : Available from Combi-Blocks (Purity: 96%, CAS 873924-08-4) and PharmaBlock (PBN2011968, >97% purity) .
  • tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate : Supplied by Combi-Blocks Inc. (CAS 918644-73-2, 97% purity) under refrigerated storage .

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